molecular formula C17H21BrN4O3S B2849829 6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide CAS No. 2034304-41-9

6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide

Número de catálogo: B2849829
Número CAS: 2034304-41-9
Peso molecular: 441.34
Clave InChI: BZLOAJWUTOEQCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide” is a key intermediate in the synthesis of PF-06700841 . PF-06700841 is a dual inhibitor of TYK2 and JAK1, which are important for the signaling of many pro-inflammatory cytokines .

Aplicaciones Científicas De Investigación

Radioligand Development for 5HT3 Receptors

A significant application of structurally related indazole derivatives is in the development of radioligands for 5HT3 receptors. The synthesis of tritium-labeled compounds, such as LY278584, facilitates detailed biochemical studies on the interaction of serotonin (5HT) antagonists with 5HT3 receptors across different tissues. This research highlights the potential of indazole derivatives in understanding 5HT3 receptor-mediated physiology and pharmacology, with implications for the development of treatments for conditions influenced by these receptors (Robertson et al., 1990).

Antimicrobial Agents

Compounds with structures related to the chemical have been explored for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole, which bear some structural resemblance, have been synthesized and found to possess good or moderate antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents, which is crucial given the rising resistance to existing antibiotics (Sahin et al., 2012).

Synthesis of Bridged Azabicyclic Compounds

The synthesis of bridged azabicyclic compounds, which are structurally related to the chemical , has been explored for their potential applications in medicinal chemistry. These compounds have been synthesized using radical translocation reactions, showcasing the versatility of azabicyclic scaffolds in drug development and synthetic chemistry (Ikeda et al., 1996).

Muscarinic Activities of Quinuclidinyl Derivatives

Research into quinuclidinyl derivatives, which share some structural features with the compound , has explored their potency and efficacy as muscarinic ligands. Such studies contribute to our understanding of muscarinic receptors and the development of compounds that could modulate these receptors for therapeutic purposes (Wadsworth et al., 1992).

Ionic Liquids Based on Azepanium

Azepane, a structural component related to the bicyclic part of the compound, has been utilized in synthesizing a new family of room-temperature ionic liquids. These materials have potential applications in green chemistry, highlighting the compound's relevance beyond pharmacological uses (Belhocine et al., 2011).

Mecanismo De Acción

The compound is a key intermediate in the synthesis of PF-06700841, a dual inhibitor of TYK2 and JAK1 . These proteins are involved in the signaling of many pro-inflammatory cytokines. Inhibiting these proteins can help in the treatment of autoimmune diseases .

Propiedades

IUPAC Name

6-bromo-2-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O3S/c1-21-16(14-6-3-10(18)7-15(14)20-21)17(23)19-11-8-12-4-5-13(9-11)22(12)26(2,24)25/h3,6-7,11-13H,4-5,8-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLOAJWUTOEQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NC3CC4CCC(C3)N4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.